molecular formula C10H12N2O3 B8565053 methyl 4-(2-acetylhydrazinyl)benzoate

methyl 4-(2-acetylhydrazinyl)benzoate

Cat. No.: B8565053
M. Wt: 208.21 g/mol
InChI Key: MRTYDOBHXQLQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-(2-acetylhydrazinyl)benzoate: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with an acetylhydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-acetylhydrazinyl)benzoate typically involves the esterification of 4-(2-acetylhydrazino)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:

    Esterification Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the reaction rate and reduce the environmental impact by minimizing waste production .

Chemical Reactions Analysis

Types of Reactions: methyl 4-(2-acetylhydrazinyl)benzoate can undergo various chemical reactions, including:

  • Oxidation:

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide

      Products: Oxidized derivatives of the hydrazino group

  • Reduction:

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

      Products: Reduced forms of the acetylhydrazino group

  • Substitution:

      Reagents: Electrophiles or nucleophiles

      Products: Substituted derivatives at the aromatic ring or the hydrazino group

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Electrophiles like bromine in the presence of a catalyst

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: methyl 4-(2-acetylhydrazinyl)benzoate is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of methyl 4-(2-acetylhydrazinyl)benzoate involves its interaction with specific molecular targets. The acetylhydrazino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.

    Methyl 4-aminobenzoate: Used as a local anesthetic in medical applications.

Uniqueness: methyl 4-(2-acetylhydrazinyl)benzoate is unique due to the presence of the acetylhydrazino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-(2-acetylhydrazinyl)benzoate

InChI

InChI=1S/C10H12N2O3/c1-7(13)11-12-9-5-3-8(4-6-9)10(14)15-2/h3-6,12H,1-2H3,(H,11,13)

InChI Key

MRTYDOBHXQLQMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.5 g of methyl 4-hydrazinobenzoate are dissolved in 38.2 ml of AcOH comprising 2.4 g of sodium acetate and the mixture is heated at 80° C. for 18 hours. The inorganic material is filtered off, the filtrate is then evaporated and the residue is taken up in the minimum amount of Et2O. The mixture is filtered to produce 7.97 g of the expected compound.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
38.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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